(2S)-2-cyclopropylpropanoic acid
Description
(2S)-2-cyclopropylpropanoic acid is a chiral carboxylic acid characterized by a cyclopropyl group attached to the alpha carbon of the propanoic acid backbone. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol. The cyclopropyl moiety introduces significant steric and electronic effects, conferring unique reactivity and conformational rigidity. Its stereochemistry (S-configuration) further enhances its utility in enantioselective synthesis .
Properties
CAS No. |
2248174-75-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2S)-2-cyclopropylpropanoic acid |
InChI |
InChI=1S/C6H10O2/c1-4(6(7)8)5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
AMOJMSPUYHSMKI-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1CC1)C(=O)O |
Canonical SMILES |
CC(C1CC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopropylpropanoic acid typically involves the cyclopropanation of a suitable precursor, such as an alkene or an alkyne, followed by functional group transformations to introduce the carboxylic acid moiety. One common method is the Simmons-Smith reaction, where a cyclopropyl group is introduced using diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or distillation. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
(2S)-2-cyclopropylpropanoic acid has been investigated for its role as a neurotransmitter modulator. Its structural similarity to amino acids allows it to interact with neurotransmitter receptors, particularly in the central nervous system. Research indicates that this compound may exhibit properties similar to those of glutamate, a key neurotransmitter involved in cognitive functions. Studies have shown that derivatives of cyclopropyl amino acids can influence synaptic transmission and may have implications for treating neurological disorders such as schizophrenia and depression .
Antitumor Activity
Recent studies have suggested that this compound may possess antitumor properties. Research published in scientific journals has indicated that cyclopropyl-containing amino acids can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the disruption of metabolic pathways essential for tumor growth, making this compound a candidate for further exploration in cancer therapy .
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in metabolic processes, which could be beneficial in regulating metabolic diseases such as obesity and diabetes. The inhibition of these enzymes can lead to altered metabolic pathways that may help manage blood sugar levels and fat accumulation .
Protein Engineering
In biochemistry, this compound is utilized in the design of novel peptides and proteins. Its unique structure allows researchers to introduce conformational constraints into peptide chains, which can enhance the stability and activity of therapeutic proteins. This application is particularly relevant in drug design, where modified peptides can exhibit improved binding affinity to target proteins .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an important building block in organic synthesis. Its cyclopropyl group provides unique reactivity that can be exploited in various chemical reactions, including cycloadditions and nucleophilic substitutions. This versatility makes it a valuable intermediate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Case Study: Synthesis of Novel Cyclopropyl Derivatives
A notable case study involves the synthesis of novel cyclopropyl derivatives from this compound through multi-step synthetic routes. Researchers have successfully developed methods to modify the cyclopropyl group, leading to compounds with enhanced biological activity. These derivatives have shown promise in preclinical studies for various therapeutic applications, showcasing the potential of this compound as a precursor for drug development .
Mechanism of Action
The mechanism of action of (2S)-2-cyclopropylpropanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Structural Analogs with Cyclic Substituents
| Compound Name | Substituent Position/Type | Molecular Formula | Key Differences | Biological/Chemical Impact |
|---|---|---|---|---|
| (2S)-2-amino-2-cyclopropylpropanoic acid | Cyclopropyl on alpha carbon + amino group | C₆H₁₁NO₂ | Amino group enhances hydrogen bonding; cyclopropyl rigidity improves receptor binding. | Increased interaction with enzymes/receptors in neurotransmitter pathways . |
| (2S)-2-amino-3-cyclopropylpropanoic acid | Cyclopropyl on beta carbon | C₆H₁₁NO₂ | Cyclopropyl shifted to beta carbon reduces steric hindrance at the alpha position. | Altered substrate specificity in enzymatic reactions; lower metabolic stability . |
| 2-(Cyclohexyloxy)propanoic acid | Cyclohexyloxy on alpha carbon | C₉H₁₆O₃ | Bulkier cyclohexyl group increases hydrophobicity. | Enhanced membrane permeability but reduced solubility; potential CNS drug applications . |
| (2S)-2-(benzylamino)propanoic acid | Benzylamino on alpha carbon | C₁₀H₁₃NO₂ | Aromatic benzyl group enables π-π stacking interactions. | Antimicrobial activity due to membrane disruption; limited CNS penetration . |
Analogs with Aliphatic Substituents
| Compound Name | Substituent Type | Molecular Formula | Key Differences | Biological/Chemical Impact |
|---|---|---|---|---|
| (2S)-2-amino-2-methylpropanoic acid | Methyl on alpha carbon | C₄H₉NO₂ | Smaller methyl group reduces steric effects. | Common in peptide synthesis; limited biological activity due to lack of rigid structure . |
| (2S)-2-amino-2-ethylpropanoic acid | Ethyl on alpha carbon | C₅H₁₁NO₂ | Ethyl group increases hydrophobicity vs. methyl. | Improved lipid solubility but reduced metabolic stability . |
| 2-(2-Isopropyl-5-methylphenoxy)propanoic acid | Phenoxy + isopropyl/methyl groups | C₁₃H₁₈O₃ | Bulky aromatic substituent enhances steric hindrance. | Applications in proteomics; potential kinase inhibition . |
Impact of Substituent Position and Stereochemistry
- Cyclopropyl Position: Shifting the cyclopropyl group from the alpha to beta carbon (e.g., (2S)-2-amino-3-cyclopropylpropanoic acid) reduces conformational strain but diminishes receptor-binding efficiency due to altered spatial orientation .
- Stereochemical Effects: The S-configuration in this compound enhances enantioselective interactions with chiral biological targets, a property absent in racemic mixtures or R-enantiomers .
- Aromatic vs. Aliphatic Substituents: Compounds like (2S)-2-(4-chlorophenyl)propanoic acid exhibit stronger π-π interactions with aromatic residues in enzymes, whereas cyclopropyl derivatives rely on van der Waals forces and rigidity for target engagement .
Biological Activity
(2S)-2-cyclopropylpropanoic acid, also known as (2S)-2-amino-2-cyclopropylpropanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological implications, molecular interactions, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to the second carbon of a propanoic acid backbone. The chemical formula is with a molecular weight of approximately 115.16 g/mol. This unique structure contributes to its distinctive biological activities.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of cyclopropyl-containing compounds, including this compound. In vitro assays have demonstrated that derivatives of cyclopropyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from cyclopropanated vindoline were evaluated against HL-60 human leukemic cells, revealing IC50 values ranging from 72.6 μM to 100 μM, indicating moderate effectiveness in inhibiting cell proliferation .
2. Interaction with Androgen Receptors
Molecular docking studies have shown that this compound can effectively bind to the human androgen receptor (hAR), which plays a crucial role in prostate cancer progression. The binding affinity was assessed through computational methods, revealing significant interactions between the cyclopropyl moiety and key amino acid residues within the hAR active site . This suggests that this compound may serve as a potential therapeutic agent for managing prostate cancer.
Case Study: Cyclopropyl Derivatives in Cancer Treatment
A series of cyclopropyl derivatives were synthesized and tested for their antitumor activity. The study found that specific modifications to the cyclopropyl structure enhanced cytotoxicity against multiple cancer types, including lung and colon cancers. The most promising derivatives showed IC50 values below 75 μM, indicating a strong potential for further development as anticancer agents .
Research Findings: Supramolecular Interactions
Research has also focused on the supramolecular properties of this compound. Studies revealed that cyclopropyl groups can form π-stacking interactions and hydrogen bonds, which are essential for creating stable supramolecular assemblies. These interactions were quantitatively analyzed using X-ray diffraction and computational modeling, providing insights into how these compounds can be optimized for better bioactivity .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
